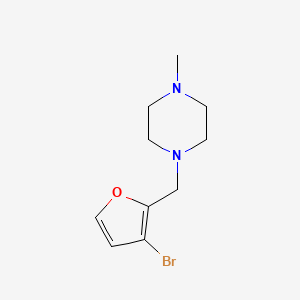

1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-[(3-bromofuran-2-yl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-12-3-5-13(6-4-12)8-10-9(11)2-7-14-10/h2,7H,3-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAHNCIUZSYWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pharmacophore Modeling of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine: From Scaffold Analysis to Virtual Screening

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for the pharmacophore modeling of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine. This molecule merges two "privileged scaffolds" in medicinal chemistry: the furan ring and the piperazine moiety.[1][2] Understanding its three-dimensional chemical features is essential for elucidating its potential biological activities and for discovering novel, structurally diverse compounds with similar therapeutic potential. This document details the principles of pharmacophore modeling, outlines a robust ligand-based workflow from dataset preparation to model validation, and discusses the application of the resulting model in virtual screening and lead optimization. By synthesizing theoretical principles with actionable protocols, this guide serves as a critical resource for researchers and drug development professionals aiming to leverage computational techniques to accelerate the discovery of new therapeutic agents.

Introduction: Deconstructing the Target Molecule

The molecule this compound presents a compelling subject for computational analysis. Its structure is a deliberate combination of two pharmacologically significant heterocyclic systems. The furan ring, an aromatic five-membered heterocycle, is a constituent of many natural products and synthetic drugs, known to improve pharmacokinetic properties due to its polarity and potential for hydrogen bonding.[3][4] The piperazine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs for its ability to influence basicity, solubility, and receptor interactions, particularly in the central nervous system (CNS) and oncology.[2][5]

Pharmacophore modeling is a powerful computational method that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target.[6][7] By creating a 3D template of these crucial features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—we can rationally screen vast chemical libraries for new compounds that fit the model, thereby predicting their potential biological activity.[6][8] This guide will primarily focus on a ligand-based pharmacophore modeling approach, a methodology employed when the 3D structure of the biological target is unknown.[6]

Foundational Scaffolds: A Medicinal Chemist's Perspective

The rationale for investigating this molecule begins with its constituent parts. The selection of these scaffolds is not arbitrary but is rooted in decades of medicinal chemistry research.

The Furan Moiety: A Versatile Pharmacophore

The furan ring is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its utility stems from several key properties:

-

Bioisosterism: The furan ring can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, allowing for the fine-tuning of a molecule's electronic and steric properties to enhance receptor binding or metabolic stability.[1]

-

Physicochemical Properties: The oxygen atom in the furan ring introduces polarity and a hydrogen bond accepting capability, which can improve a compound's solubility and bioavailability.[3]

-

Therapeutic Relevance: Furan derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][9]

The Piperazine Ring: A Key to Drug-Likeness

The piperazine scaffold is one of the most ubiquitous heterocycles in modern pharmaceuticals.[2][10] Its prevalence is due to the profound and predictable impact it has on a molecule's pharmacological profile:

-

Tunable Basicity: As a diprotic base, piperazine has two pKa values. This allows it to be protonated under physiological conditions, which is crucial for forming stable salts to enhance solubility and for interacting with acidic residues in biological targets.[2]

-

Improved Pharmacokinetics: The polar nature of the two nitrogen atoms often increases water solubility, leading to better oral bioavailability and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Structural Versatility: The 1,4-disubstituted piperazine allows for the precise positioning of different pharmacophoric elements to optimize interactions with a target receptor, often acting as a linker between key binding fragments.[2][10] In many kinase inhibitors, for example, the piperazine ring connects fragments that bind to the ATP-binding pocket.[2]

Pharmacophore Modeling: Core Principles and Methodologies

A pharmacophore is an abstract representation of the molecular features responsible for a drug's biological activity.[6] There are two main strategies for developing a pharmacophore model. The choice of method is dictated by the available data.

-

Ligand-Based Modeling: This approach is used when the 3D structure of the target protein is unknown. It relies on analyzing a set of known active molecules to identify the common chemical features and their spatial arrangement that are responsible for their activity.[6][11]

-

Structure-Based Modeling: When a high-resolution 3D structure of the target protein (from X-ray crystallography or homology modeling) is available, this method is preferred. The model is generated by analyzing the key interaction points within the protein's binding site.[11][12]

This guide will detail the ligand-based approach, as it is applicable even without target information, relying solely on the structures of active compounds.

Figure 2: General workflow for ligand-based pharmacophore model generation.

Step 4: Rigorous Model Validation

Model validation is arguably the most critical step. It assesses the quality, robustness, and predictive power of the generated pharmacophore model to ensure it can reliably distinguish active from inactive compounds. [11][13] Protocol:

-

Internal Validation (Cross-Validation): Techniques like leave-one-out cross-validation are used to assess the model's stability and robustness using only the training set data. [11]2. Fischer's Randomization Test: This statistical method validates the correlation between chemical structures and biological activity. The activity data of the training set is randomly shuffled, and new pharmacophore models are generated. A high-quality model should only be produced with the original, non-randomized data. [14]3. External Validation: The test set (compounds not used in model generation) is screened against the best pharmacophore hypothesis. [11]The model's performance is evaluated using several statistical metrics, which can be summarized in a table.

Table 1: Key Metrics for Pharmacophore Model Validation

| Metric | Description | Purpose |

| Sensitivity | The ability of the model to correctly identify active compounds (True Positives / (True Positives + False Negatives)). | Measures how well the model finds known actives. |

| Specificity | The ability of the model to correctly reject inactive compounds (True Negatives / (True Negatives + False Positives)). | Measures how well the model avoids false positives. |

| Enrichment Factor (EF) | The ratio of the proportion of actives found in a small fraction of the screened database to the proportion of actives expected from a random selection. | Indicates if the model is better than random chance at finding actives. [15] |

| Goodness of Hit (GH) Score | A score that combines sensitivity and specificity into a single metric. A score > 0.7 is considered a very good model. | Provides a single, robust measure of model quality. [15] |

| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate (Sensitivity) against the false positive rate (1 - Specificity). The Area Under the Curve (AUC) is a measure of model quality. | Visualizes the trade-off between sensitivity and specificity. [13] |

Step 5: Integration with 3D-QSAR (Optional)

For an even more powerful predictive tool, the validated pharmacophore model can be used to align molecules for a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study. [16][17]This creates a statistical model that quantitatively predicts the biological activity of new molecules, not just classify them as active or inactive. [13]

Application in Drug Discovery

A validated pharmacophore model is not an end in itself but a powerful tool for subsequent drug discovery efforts.

-

Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen large chemical libraries (containing millions of compounds) to identify "hits" that match the pharmacophoric features. [8][11]This process is significantly faster and more cost-effective than high-throughput experimental screening.

-

Scaffold Hopping: Because a pharmacophore represents chemical functionalities rather than specific chemical structures, it can identify molecules with entirely new and diverse chemical skeletons that satisfy the essential binding requirements. [8]This is a powerful strategy for discovering novel intellectual property.

-

Lead Optimization: The model provides medicinal chemists with a 3D roadmap of the essential features for biological activity. This guides the rational modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Figure 3: Application of a validated pharmacophore model in the drug discovery pipeline.

Conclusion and Future Directions

The pharmacophore modeling of this compound provides a clear and powerful framework for leveraging its promising structural motifs in drug discovery. By systematically deconstructing the molecule into its essential 3D chemical features, researchers can create a robust and predictive model. This model serves as a highly efficient filter for virtual screening, enabling the rapid identification of novel and diverse chemical entities with a high probability of biological activity.

The methodologies detailed in this guide—from careful dataset curation and conformational analysis to rigorous statistical validation—ensure the development of a trustworthy computational tool. The integration of such models into modern drug discovery pipelines significantly reduces the time and cost associated with identifying high-quality lead compounds. The future direction for this work involves applying the validated model to screen commercially available and proprietary databases, followed by the synthesis and experimental validation of the most promising hits to confirm their therapeutic potential.

References

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- Adu-Ampratwum, D., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.

- Di Micco, S., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.

- K-Phar. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.

-

Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. [Link]

- BenchChem. (2025). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.

- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.

-

Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

-

Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

-

Banerjee, R., et al. (2012). Medicinal significance of furan derivatives: A Review. International Journal of Review in Life Sciences. [Link]

-

Sidorov, P., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

- Protheragen. (n.d.). Ligand-based Pharmacophore Modeling.

- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.

-

Prachayasittikul, V., et al. (2017). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

-

Genomatics. (2026). Pharmacophore Modeling and Mapping. [Link]

-

Gadaleta, D., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling. [Link]

- Patsnap Synapse. (2025, May 21).

-

Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Hassan, S. S., et al. (2018). Mixing Pharmacophore Modeling and Classical QSAR Analysis as Powerful Tool for Lead Discovery. ResearchGate. [Link]

-

Al-Sha'er, M. A., et al. (2022). Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

-

Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. [Link]

-

Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]

-

Wieder, M., et al. (2023). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. [Link]

-

Kumar, A., et al. (2022). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]

- Shukhrat, R. S. (2023). Furan Derivatives and Their Role in Pharmaceuticals. International Bulletin of Medical Sciences and Clinical Research.

-

Liu, R., et al. (2015). The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling. Journal of Cheminformatics. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

Schrödinger. (n.d.). Phase. [Link]

-

Kaserer, T., et al. (2012). From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling. MedChemComm. [Link]

-

Wang, T., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. [Link]

-

Langer, T., & Hoffmann, R. D. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. [Link]

-

Bartolucci, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

Salifu, D. A., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry. [Link]

-

Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]

-

Dixon, S. L., & Humblet, C. (2009). Pharmacophore methods. Computational Drug Discovery and Design. [Link]

-

Chellappan, N., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 PLpro inhibitors. Arabian Journal of Chemistry. [Link]

-

OSDD. (n.d.). Pharmacophore. [Link]

-

Khan, S. A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]

-

Li, H., et al. (2016). Pharmacophore model validation using GH score method. ResearchGate. [Link]

-

Liu, H., et al. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. Molecules. [Link]

-

Baei, B., et al. (2025). Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. PLOS One. [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

El-Gazzar, A. R. B. A., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. [Link]

-

Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

-

Aslam, M. S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling: A case study to identify antagonistic activities against adenosine receptor, A2A, using 1,897 known drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Stability of Brominated Furan Compounds Under Standard Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Brominated furan derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, often incorporated into molecular scaffolds to modulate biological activity, enhance potency, or improve pharmacokinetic profiles. However, the inherent chemical nature of the furan ring, coupled with the influence of halogen substitution, presents unique stability challenges that must be thoroughly understood during drug discovery and development. This guide provides a comprehensive technical overview of the stability of brominated furan compounds under standard pharmaceutical conditions. It delves into the intrinsic electronic properties of the bromofuran moiety, explores common degradation pathways including hydrolysis, oxidation, and photolysis, and outlines systematic approaches for stability assessment as guided by international regulatory standards. By synthesizing mechanistic insights with practical, field-proven methodologies, this document serves as an essential resource for scientists dedicated to advancing furan-based therapeutics.

Introduction: The Double-Edged Sword of the Brominated Furan Moiety

The furan ring is a common heterocycle in a multitude of natural products and synthetic pharmaceuticals. Its inclusion in a drug candidate can be advantageous, often serving as a bioisostere for a phenyl ring, which can lead to enhanced metabolic stability and improved receptor interactions. The introduction of a bromine atom to this scaffold further diversifies its properties. Bromination can increase lipophilicity, facilitate specific "halogen bonding" interactions with biological targets, and serve as a synthetic handle for further molecular elaboration.[1]

However, the perceived aromaticity of the furan ring is weaker than that of benzene, rendering it less resonance-stabilized and more susceptible to chemical degradation.[2] This inherent reactivity is a critical consideration for drug development professionals. A lack of stability can compromise the shelf-life of an active pharmaceutical ingredient (API), lead to the formation of potentially toxic degradants, and impact the safety and efficacy of the final drug product. This guide will dissect the factors governing the stability of these valuable, yet sensitive, chemical entities.

Intrinsic Stability and Reactivity of the Bromofuran Ring

The stability of a brominated furan is not uniform and is dictated by the interplay of the furan ring's electronics and the nature of its substituents.

Electronic Characteristics of the Furan Ring

Furan's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, with the oxygen atom contributing a lone pair. This system is less stable than that of benzene, making furan more prone to reactions that disrupt this aromaticity, such as electrophilic addition and ring-opening.[2][3]

The Influence of Bromine Substitution

The position of the bromine atom significantly influences the ring's reactivity. Electrophilic substitution on an unsubstituted furan ring, such as bromination, occurs preferentially at the 2-position (alpha to the oxygen). This preference is due to the greater stabilization of the cationic intermediate (sigma complex) through resonance, which involves the oxygen atom.[4][5]

The introduction of bromine, an electronegative but polarizable halogen, has a dual effect:

-

Inductive Effect: The electron-withdrawing inductive effect of bromine deactivates the furan ring towards further electrophilic attack compared to unsubstituted furan.

-

Resonance Effect: The lone pairs on the bromine atom can be donated into the ring through resonance, which can influence regioselectivity in subsequent reactions.

Crucially, halogenation of the furan moiety has been shown to increase the rate of certain reactions, such as the intramolecular Diels-Alder reaction, by making the process more exergonic.[2] This suggests that bromine substitution can fundamentally alter the energy landscape of reactions involving the furan ring.

The strength of the interaction between a halogen atom and a π-system, like furan, follows the trend Cl < Br < I, and is a complex interplay of electrostatic, orbital, and dispersion interactions.[6] This "halogen effect" can influence intermolecular interactions and, by extension, the stability of the compound in a condensed phase.

Major Degradation Pathways

Under standard storage and handling conditions, brominated furan compounds can degrade via several mechanisms. Understanding these pathways is the first step in developing strategies for mitigation and creating stability-indicating analytical methods. Forced degradation, or stress testing, is an essential tool used to intentionally degrade a drug substance to identify likely degradation products and pathways.[7][8]

Hydrolytic Degradation (Acidic and Basic)

The furan ring is susceptible to acid-catalyzed ring-opening.[9] Protonation of the oxygen atom disrupts the aromatic system, making the ring vulnerable to nucleophilic attack by water. This can lead to the formation of 1,4-dicarbonyl compounds. While specific kinetic data for the hydrolysis of simple brominated furans is scarce in the literature, the general mechanism provides a basis for stability assessment.

-

Acidic Hydrolysis: In acidic media, the furan ring can be cleaved. The presence of electron-withdrawing groups, such as bromine, may offer some stabilization against this process, but this effect is highly dependent on the overall substitution pattern.

-

Basic Hydrolysis: While the furan ring itself is more resistant to base-catalyzed cleavage, other functional groups on the molecule (e.g., esters, amides) can be labile to basic conditions. For example, studies on the pesticide Carbofuran, which contains a dihydrobenzofuran core, show that basic hydrolysis rates are significant.[10]

Oxidative Degradation

Oxidative cleavage is a well-documented degradation pathway for furans, potentially yielding reactive 1,4-dicarbonyls or carboxylic acids.[11] Common laboratory oxidants like hydrogen peroxide (H₂O₂) can be used in forced degradation studies to simulate oxidative stress.[12][13]

Studies on alkylated furans have shown they possess very low oxidative stability, leading to the formation of insoluble gums.[14] While hydroxylated polybrominated diphenyl ethers (OH-PBDEs) show fast oxidative transformation rates, the parent PBDEs are more resistant to oxidation.[15] This highlights the profound impact of substituents on oxidative stability. The reaction of a peptide boronic acid with hydrogen peroxide demonstrated that the initial degradation pathway was oxidative cleavage of the boronic acid group.[16] This underscores the importance of considering the entire molecular structure when assessing oxidative lability.

Photodegradation

Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photostability is a critical parameter evaluated as part of regulatory stability testing programs.[17]

The photodegradation of brominated compounds often proceeds via reductive debromination.[18] The number and position of bromine atoms can affect photoreactivity, with an increase in the number of bromines sometimes leading to higher quantum yields for degradation.[5][10]

The solvent can also play a crucial role. For some new brominated flame retardants (NBFRs), photodegradation rates were found to be significantly higher in acetone compared to toluene or n-hexane, demonstrating the influence of the surrounding medium on the photochemical process.[8][18]

The following diagram illustrates the primary degradation pathways for a hypothetical substituted bromofuran compound.

Caption: Primary degradation pathways for brominated furan compounds under stress conditions.

Quantitative Stability Assessment

While mechanistic understanding is crucial, quantitative data is required to establish shelf-life and storage conditions. This data is typically generated through long-term and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[16]

Unfortunately, specific degradation kinetic data for many functionalized brominated furans of pharmaceutical interest is not widely available in public literature. However, data from related fields, such as environmental chemistry, can provide illustrative examples of degradation rates.

Table 1: Illustrative Photodegradation Kinetic Data for Selected Brominated Compounds

| Compound Class | Compound Example | Medium | Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-Life (t½, min) | Reference |

| NBFR | Pentabromobenzyl acrylate (PBBA) | n-hexane | 180-400 | 0.3008 | 2.31 | [18] |

| NBFR | Pentabromobenzyl acrylate (PBBA) | n-hexane | 334-365 | 0.0433 | 16.0 | [18] |

| NBFR | Hexabromobenzene (HBB) | n-hexane | 180-400 | 0.1702 | 4.07 | [18] |

| NBFR | Hexabromobenzene (HBB) | n-hexane | 334-365 | 0.0265 | 26.2 | [18] |

| NBFR | Hexabromobenzene (HBB) | Silica Gel (Simulated Sunlight) | >290 | 0.0262 | 4.34 | [19] |

Note: Data is for New Brominated Flame Retardants (NBFRs) and serves as an example of reported degradation kinetics. These conditions are not representative of standard pharmaceutical stability studies but illustrate the impact of wavelength and medium on degradation rates.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for any drug development project. The cornerstone of this program is the development and validation of a stability-indicating analytical method (SIAM) , typically a High-Performance Liquid Chromatography (HPLC) method, that can separate and quantify the parent API from all potential degradation products and process impurities.[20][21]

Workflow for Stability-Indicating Method Development

The development of a SIAM is an iterative process that is guided by the results of forced degradation studies.

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41616J [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. irjpms.com [irjpms.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Degradation of carbofuran derivatives in restricted water environments: basic hydrolysis in AOT-based microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. The biological chemistry of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Furan synthesis [organic-chemistry.org]

- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. scispace.com [scispace.com]

- 21. ijpsr.com [ijpsr.com]

Methodological & Application

Synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

Furan and piperazine moieties are prevalent scaffolds in a vast array of pharmacologically active compounds. The unique electronic properties of the furan ring, coupled with the versatile nature of the piperazine core, make their combination a compelling strategy in the design of novel therapeutic agents. The title compound, this compound, incorporates a brominated furan, which can serve as a handle for further chemical modifications, and an N-methylated piperazine, a common feature in centrally active pharmaceuticals. This application note details a robust and reproducible two-step synthesis pathway, commencing with the preparation of the key intermediate, 3-bromofuran-2-carbaldehyde, followed by a reductive amination to yield the target molecule.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the key electrophile, 3-bromofuran-2-carbaldehyde. The second, and final, step is the coupling of this aldehyde with 1-methylpiperazine via a reductive amination reaction. This method is chosen for its efficiency, operational simplicity, and the commercial availability of the starting materials.

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 3-Bromofuran | C₄H₃BrO | 146.97 | 22036-63-1 | Commercially Available |

| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | Commercially Available |

| Diisopropylamine | C₆H₁₅N | 101.19 | 108-18-9 | Commercially Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Commercially Available |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 109-01-3 | Commercially Available |

| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Commercially Available |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available |

| Hexanes | N/A | N/A | 110-54-3 | Commercially Available |

| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Commercially Available |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house |

| Brine | NaCl | 58.44 | 7647-14-5 | Prepared in-house |

Experimental Protocols

Part 1: Synthesis of 3-Bromofuran-2-carbaldehyde

This procedure is adapted from established methods for the formylation of bromofurans.[1]

1.1. Preparation of Lithium Diisopropylamide (LDA) Solution:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 4 mL).

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Slowly add diisopropylamine (6.80 mmol) to the cooled THF.

-

Add n-butyllithium (6.80 mmol) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes to generate the LDA solution.

1.2. Formylation of 3-Bromofuran:

-

To the freshly prepared LDA solution at -78 °C, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL).

-

Stir the reaction mixture at -78 °C for 15 minutes.

-

Add a solution of N,N-dimethylformamide (DMF, 0.56 mL, 7.20 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

1.3. Work-up and Purification:

-

Quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes (20:80) eluent system to afford 3-bromofuran-2-carbaldehyde as an oil that solidifies upon cooling.[1]

Part 2: Synthesis of this compound via Reductive Amination

This one-pot procedure is a standard and efficient method for the formation of C-N bonds from aldehydes and amines.[2][3][4][5]

2.1. Reaction Setup:

-

To a round-bottom flask containing a magnetic stirrer, add 3-bromofuran-2-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add 1-methylpiperazine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

2.2. Reduction:

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The use of STAB is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

2.3. Work-up and Purification:

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM and methanol) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

3-Bromofuran and its derivatives are potentially toxic and should be handled with caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthetic route is efficient and utilizes readily available starting materials and reagents. This guide is intended to enable researchers to successfully synthesize this and related compounds for further investigation in drug discovery and development programs.

References

- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951.

- Kumar, J., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.

- Der Pharma Chemica. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.

- ResearchGate. (2025).

- MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549.

- BORIS Portal. (2024). Green Chemistry.

-

Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. [Link]

- ResearchGate. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Der Pharma Chemica. (2016).

- Prezi. (2019).

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 779.

- Google Patents. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.

- Google Patents. CN1521166A - Preparation method of 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine.

Sources

Using 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine as a pharmaceutical intermediate

An In-Depth Guide to the Application of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of This compound . This intermediate is a valuable building block, combining two "privileged scaffolds" in medicinal chemistry: the furan ring and the piperazine moiety.[1][2][3] The furan ring serves as a versatile aromatic system, acting as a bioisostere for phenyl rings and enabling a wide range of chemical transformations.[3] The piperazine group is prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability, and for its capacity to interact with a multitude of biological targets.[2][4][5]

This guide offers a detailed synthesis protocol for the intermediate itself, followed by an application protocol demonstrating its utility in constructing more complex molecules, specifically through a Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery.

Physicochemical Profile of the Intermediate

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis, including reaction setup, workup, and purification.

| Property | Value | Source / Notes |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₅BrN₂O | Calculated |

| Molecular Weight | 259.14 g/mol | Calculated |

| Appearance | Expected to be an oil or low-melting solid | Based on similar structures |

| Boiling Point | >200 °C (Predicted) | - |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Inferred from structure |

| Storage | Store at 2-8°C under an inert atmosphere | General recommendation for amines |

Synthesis of the Intermediate: A Two-Stage Protocol

The most direct and efficient synthesis of this compound involves a two-stage process: first, the preparation of the key aldehyde precursor, followed by a reductive amination reaction.

Stage I: Synthesis of 3-Bromofuran-2-carbaldehyde

The precursor aldehyde is synthesized from 3-bromofuran via directed ortho-metalation. This method provides high regioselectivity.

Reaction: 3-Bromofuran is deprotonated at the C2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting organolithium species is then quenched with an electrophile, N,N-dimethylformamide (DMF), to install the formyl group.[6]

Protocol:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

-

LDA Preparation (or use commercial): To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C.

-

Deprotonation: Dissolve 3-bromofuran (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Maintain the temperature and stir for 20-30 minutes.[7]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents) dropwise to the reaction mixture at -78 °C. The solution may change color.[6]

-

Reaction & Quench: Stir the mixture for 1 hour at -78 °C, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromofuran-2-carbaldehyde as a solid or oil.[6][8]

Stage II: Reductive Amination to Yield the Final Intermediate

Reductive amination is a robust and widely used method for forming C-N bonds.[9] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups and can be used in a one-pot procedure.[10]

Reaction: 3-Bromofuran-2-carbaldehyde reacts with 1-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ by STAB to yield the target secondary amine.

Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-bromofuran-2-carbaldehyde (1.0 equivalent) and 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate iminium ion formation.

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, this compound, can be purified by silica gel column chromatography if necessary.

Caption: Workflow for the synthesis of the target intermediate.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom on the furan ring of the intermediate is a synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity. This is a common strategy for building the core structures of kinase inhibitors.[11][12]

Objective: To demonstrate the use of this compound as a substrate in a Suzuki-Miyaura coupling reaction with a boronic acid to form a biaryl compound.

Reaction: The C-Br bond is activated by a palladium(0) catalyst, which undergoes oxidative addition. Following transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

Protocol:

-

Degassing: In a Schlenk flask, combine the intermediate, the arylboronic acid, and the base. Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent & Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Add the palladium catalyst under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the desired coupled product.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Broader Significance in Drug Discovery

The furan-piperazine scaffold is a key feature in a variety of pharmacologically active agents. Furan derivatives have been explored as potent inhibitors of protein tyrosine kinases (PTKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in oncology.[11][13][14] The piperazine moiety is known to impart CNS activity by interacting with dopamine and serotonin receptors, but it is also widely used in kinase inhibitors to enhance solubility and occupy specific pockets in the ATP-binding site.[2][5]

By using the described intermediate, medicinal chemists can rapidly generate libraries of novel compounds. The furan core can be functionalized via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings, while the nitrogen on the methylpiperazine group can, if desired, be demethylated and functionalized to further explore the structure-activity relationship (SAR). This modular approach accelerates the discovery of new therapeutic agents.[4]

References

- Vertex AI Search, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry", accessed on 2024-10-26.

-

Ingenta Connect, "An Evolving Role of Piperazine Moieties in Drug Design and Discovery", published on 2013-07-05, [Link].

-

Bentham Science, "An Evolving Role of Piperazine Moieties in Drug Design and Discovery", accessed on 2024-10-26, [Link].

-

MDPI, "Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives", published on 2011-06-14, [Link].

-

PubMed, "Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives", published on 2011-06-14, [Link].

-

PubMed, "Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors", published on 2021-11-15, [Link].

-

PMC, "Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity", accessed on 2024-10-26, [Link].

-

ScienceDirect, "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents", accessed on 2024-10-26, [Link].

-

ResearchGate, "Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives", published on 2025-08-05, [Link].

-

Academia.edu, "Pharmacological Study of Some Newly Synthesized Furan Derivatives", accessed on 2024-10-26, [Link].

-

Oriental Journal of Chemistry, "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review", accessed on 2024-10-26, [Link].

-

MDPI, "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity", published on 2022-04-18, [Link].

-

RSC Publishing, "Natural source, bioactivity and synthesis of benzofuran derivatives", published on 2019-09-02, [Link].

-

BORIS Portal, "Green Chemistry", published on 2024-01-23, [Link].

-

Organic Chemistry Portal, "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization", accessed on 2024-10-26, [Link].

-

PMC, "(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}", accessed on 2024-10-26, [Link].

-

MDPI, "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites", published on 2023-02-17, [Link].

-

Organic Chemistry Portal, "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination", accessed on 2024-10-26, [Link].

-

PMC - NIH, "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists", accessed on 2024-10-26, [Link].

-

Der Pharma Chemica, "Synthesis of primary amines by one-pot reductive amination of aldehydes", accessed on 2024-10-26, [Link].

-

PrepChem.com, "Synthesis of 1-(4-bromophenyl)-4-[(4-aminophenyl)methyl]piperazine", accessed on 2024-10-26, [Link].

-

MDPI, "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione", published on 2023-01-12, [Link].

- Google Patents, "CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method", accessed on 2024-10-26, .

-

PubMed, "The histamine H4 receptor antagonist 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine(LINS01007) prevents the development of DSS-induced colitis in mice", published on 2024-05-30, [Link].

-

PMC, "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights", published on 2022-04-26, [Link].

-

Reddit, "Explain the mechanisms and choice of base for this multi-step reaction: 3-Bromofuran + 1) LDA + 2) prenyl bromide --> (...) + 1) BuLi + 2) MeI ----> 3-methyl-2-prenylfuran (Rosefuran)", published on 2024-05-25, [Link].

-

Semantic Scholar, "Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives", published on 2022-09-21, [https://www.semanticscholar.org/paper/Pd-Cu-catalyzed-access-to-novel-3-(benzofuran-2-ylm-Grover-Kaur/93809051566812850a1d4b6a8e520023a850117d]([Link].

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. 3-Bromofuran-2-carbaldehyde | 14757-78-9 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 11. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

The Art of Carbon-Nitrogen Bond Formation: A Guide to Buchwald-Hartwig Amination of Bromofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and valuable electronic properties. The introduction of a nitrogen atom to the furan ring via C-N bond formation opens up a vast chemical space for the development of novel pharmaceuticals and functional materials. Among the myriad of methods available, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool for forging these crucial bonds.[1][2]

This application note provides a comprehensive guide to the successful application of the Buchwald-Hartwig amination for various bromofuran derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into overcoming common challenges, empowering researchers to confidently employ this transformative reaction in their synthetic endeavors.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) species.[1][3] Understanding this cycle is paramount for rational optimization and troubleshooting.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromofuran, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond as the aminofuran product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3]

The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent, all of which must be carefully selected to suit the specific bromofuran and amine coupling partners.

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.

Key Reagents and Their Roles: A Practical Guide

The success of a Buchwald-Hartwig amination hinges on the judicious selection of its components.

-

Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[3] Pd(0) sources such as Pd₂(dba)₃ are also widely employed.

-

Ligand: The ligand is arguably the most critical component, stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich and potentially coordinating heteroaryl halides like bromofurans, bulky, electron-rich phosphine ligands are often essential.[4] Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups have shown great success. Bidentate phosphine ligands like BINAP and DPPF can also be effective.[1][5]

-

Base: A base is required to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[5] The choice of base can be critical, especially when dealing with base-sensitive functional groups on the substrates.

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. Toluene, dioxane, and THF are the most frequently used solvents.[3]

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for the Buchwald-Hartwig amination of bromofuran derivatives. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of 2,4-Dibromofuran with an Aniline[6]

This protocol is particularly useful for the selective mono-amination at the more reactive C2 position of 2,4-dibromofuran.

Materials:

-

2,4-Dibromofuran

-

Aniline derivative

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a solution of 2,4-dibromofuran (1.0 mmol) and the aniline (1.2 mmol) in anhydrous toluene (5 mL).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2. Experimental Workflow for the Amination of 2,4-Dibromofuran. A step-by-step visual guide to the experimental protocol.

Protocol 2: General Procedure for the Amination of Bromofuran Esters

This protocol is adapted for bromofuran derivatives containing ester functionalities, which may be sensitive to certain strong bases.

Materials:

-

Bromofuran ester (e.g., methyl 5-bromofuran-2-carboxylate)

-

Primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-BINAP

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under a stream of inert gas, add the bromofuran ester (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (2 mol%), (±)-BINAP (3 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried reaction vessel.

-

Add anhydrous dioxane to the vessel.

-

Seal the vessel and heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Scope and Limitations: A Data-Driven Perspective

The Buchwald-Hartwig amination of bromofurans is a broadly applicable reaction. The following table summarizes a selection of successful couplings, highlighting the versatility of this methodology.

| Bromofuran Derivative | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dibromofuran | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 70-80 | [6] |

| 2,4-Dibromofuran | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-75 | [6] |

| 2,4-Dibromofuran | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 60-70 | [6] |

| 2-Bromofuran | Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOt-Bu | Toluene | 110 | 24 | ~85 (estimated) | [7] |

| 3-Bromofuran | N-Methylaniline | [PdBr(P(tBu)₃)]₂ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 80 | 12 | High (not specified) | [8] |

Troubleshooting and Field-Proven Insights

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with heteroaromatic substrates.

-

Low Yields:

-

Catalyst Poisoning: The oxygen atom of the furan ring or other Lewis basic functional groups on the substrates can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich ligands like XPhos or SPhos can often mitigate this issue by sterically shielding the palladium center.[4]

-

Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Traces of oxygen and water can deactivate the catalyst.[9]

-

Suboptimal Base: If your substrate is base-sensitive (e.g., contains an ester), a stronger base like NaOtBu may cause decomposition. Switching to a milder base such as Cs₂CO₃ or K₃PO₄ can be beneficial.[3]

-

-

Side Reactions:

-

Debromination: The replacement of the bromine atom with a hydrogen atom can be a competing side reaction. This is often promoted by moisture or certain bases. Ensuring anhydrous conditions and careful selection of the base can minimize this pathway.

-

Homocoupling: The coupling of two bromofuran molecules can sometimes occur. Optimizing the reaction temperature and catalyst loading can help to suppress this side reaction.

-

-

Difficult Substrates:

-

Sterically Hindered Substrates: The coupling of sterically demanding bromofurans or amines may require more forcing conditions, such as higher temperatures or longer reaction times. The use of highly active, bulky ligands is often necessary.

-

Electron-Poor Furans: Bromofurans with electron-withdrawing groups may be more challenging substrates. Careful optimization of the ligand and base combination is crucial for success.

-

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminofuran derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully navigate the challenges associated with this powerful transformation. The protocols and insights provided in this application note serve as a solid foundation for the development of robust and efficient syntheses of a wide array of aminofurans, paving the way for new discoveries in drug development and materials science.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023, November 27). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Retrieved from [Link]

-

PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Retrieved from [Link]

-

Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

-

PubMed. (2003, April 4). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Scalable synthesis methods for 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine . The method prioritizes reductive amination over direct alkylation to minimize impurity profiles and avoid the use of unstable, lachrymatory halomethyl furan intermediates.

The synthesis is divided into two critical phases:

-

Precursor Synthesis: The regioselective formylation of 3-bromofuran via kinetic lithiation.

-

Coupling: The reductive amination of 3-bromofuran-2-carbaldehyde with N-methylpiperazine using Sodium Triacetoxyborohydride (STAB).

This guide addresses specific scale-up challenges, including the "halogen dance" side reaction during lithiation and the self-validating purification of the final tertiary amine.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the amide-like or amine linkages. Direct alkylation using 3-bromo-2-(bromomethyl)furan is discouraged due to the thermal instability and toxicity of furfuryl halides. Reductive amination offers a "greener," more controlled pathway.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic disconnection showing the convergent assembly via reductive amination.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromofuran-2-carbaldehyde

Objective: Regioselective formylation of 3-bromofuran at the C2 position. Critical Control Point (Expertise): This reaction relies on kinetic control . 3-Bromofuran is susceptible to the "halogen dance" mechanism—a base-catalyzed migration of the bromine atom—if the temperature rises above -78°C before quenching. The lithiated species must be trapped immediately with DMF.

Reagents:

-

3-Bromofuran (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq)

-

N,N-Dimethylformamide (DMF) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Charge with anhydrous THF.

-

Cooling: Cool the THF to -78°C using a dry ice/acetone bath. Ensure internal temperature monitoring; the "halogen dance" is rapid at -40°C.

-

Base Addition: Add LDA solution dropwise, maintaining internal temperature < -70°C.

-

Substrate Addition: Add 3-Bromofuran (diluted in minimal THF) dropwise over 15-20 minutes.

-

Note: Stir for exactly 15-20 minutes at -78°C. Extending this time increases the risk of isomerization.

-

-

Quench: Add anhydrous DMF dropwise rapidly but controlled. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

-

Stability Note: Store the aldehyde at -20°C under inert gas. It oxidizes to the carboxylic acid upon air exposure.

-

Step 2: Reductive Amination

Objective: Coupling of the aldehyde with N-methylpiperazine. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is used instead of NaCNBH₃ (toxic) or NaBH₄ (non-selective). STAB allows for "one-pot" formation and reduction of the iminium species without reducing the aldehyde prior to amine condensation.

Reagents:

-

3-Bromofuran-2-carbaldehyde (1.0 eq)

-

N-Methylpiperazine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (AcOH) (1.0 eq - catalytic/stoichiometric to adjust pH to ~5-6)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

-

Imine Formation: Dissolve the aldehyde and N-methylpiperazine in DCE at room temperature. Add Acetic Acid.[2] Stir for 30-60 minutes to ensure equilibrium favors the imine/iminium species.

-

Reduction: Add STAB in one portion. The reaction may evolve gas slightly; ensure venting.

-

Monitoring: Stir at room temperature for 4-16 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.

-

Self-Validation: The product is a base. The aldehyde is neutral. TLC with a basic stain (ninhydrin or Dragendorff) will visualize the product distinct from the starting material.

-

-

Quench: Quench with saturated NaHCO₃ solution (gas evolution).

Part 3: Self-Validating Purification System

The product is a tertiary amine with a basic piperazine core. This property allows for a purification strategy that validates itself through phase switching, eliminating the need for expensive chromatography on large scales.

Diagram 2: Acid-Base Workup Flowchart

Caption: Acid-Base extraction workflow ensuring removal of non-basic impurities.

Purification Protocol:

-

Acid Extraction: Extract the quenched organic reaction mixture with 1N HCl (2x).

-

Logic: The product (amine) protonates and moves to the water phase. Neutral impurities (unreacted aldehyde, furan byproducts) stay in the organic phase.

-

-

Wash: Discard the organic phase.

-

Basification: Cool the aqueous phase and slowly basify with 2N NaOH or Na₂CO₃ until pH > 10. The product will oil out or precipitate.

-

Final Extraction: Extract the basic aqueous phase with DCM or EtOAc (3x).

-

Drying: Dry combined organics over Na₂SO₄ and concentrate.

-

Validation: NMR should show a clean product without aldehyde peaks (~9.5 ppm).

Part 4: Quantitative Data & Stoichiometry

| Component | Role | Eq. | Notes |

| 3-Bromofuran-2-carbaldehyde | Limiting Reagent | 1.0 | Purity critical; store at -20°C. |

| N-Methylpiperazine | Nucleophile | 1.1 - 1.2 | Slight excess ensures full consumption of aldehyde. |

| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.4 - 1.5 | Milder than NaBH₄; compatible with halogenated solvents. |

| Acetic Acid | Catalyst | 1.0 | Promotes iminium ion formation. |

| DCE or DCM | Solvent | 10-20 Vol | Anhydrous preferred but not strictly required for STAB. |

References

-

Preparation of 3-bromofuran-2-carboxaldehyde (Lithiation Protocol)

- Source: ChemicalBook / Vertex AI Grounding.

- Context: Describes the LDA/THF/-78°C protocol for formyl

-

Reductive Amination with Sodium Triacetoxyborohydride

- Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849-3862.

- Context: The foundational text for STAB reductive amin

-

Halogen Dance Reaction Mechanism

- Source: Schnürch, M., et al. Chem. Soc. Rev. 2007, 36, 1046-1057.

- Context: Detailed review of the halogen dance mechanism on heterocycles like furan and thiophene.

-

Safety and Storage of 3-Bromofuran-2-carbaldehyde

Sources

Application Notes and Protocols: Navigating Nucleophilic Substitution on 3-Bromofuran Precursors

Introduction: The Strategic Importance of 3-Substituted Furans in Modern Drug Discovery